molecular formula C22H22N2O6S B11615702 Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B11615702
M. Wt: 442.5 g/mol
InChI Key: XKBZEPJSCBHDQJ-AUEPDCJTSA-N
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Description

Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a nitro group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The starting materials may include dibenzo[b,d]furan derivatives, thiophene carboxylates, and nitro compounds. The key steps in the synthesis may involve:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the thiophene ring: This can be done through cyclization of appropriate precursors.

    Esterification: To introduce the ethyl ester group.

    Condensation reactions: To form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: As a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the thiophene ring may facilitate interactions with aromatic systems in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate: shares similarities with other compounds containing dibenzo[b,d]furan, nitro, and thiophene groups.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O6S/c1-4-29-22(26)18-11(2)12(3)31-21(18)23-10-14-19-13-7-5-6-8-16(13)30-17(19)9-15(20(14)25)24(27)28/h9-10,25H,4-8H2,1-3H3/b23-10+

InChI Key

XKBZEPJSCBHDQJ-AUEPDCJTSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(C(=CC3=C2C4=C(O3)CCCC4)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(C(=CC3=C2C4=C(O3)CCCC4)[N+](=O)[O-])O

Origin of Product

United States

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